molecular formula C27H20Cl2N2O4S B11994985 ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11994985
M. Wt: 539.4 g/mol
InChI Key: CWGLAXJMNQPRGV-HYARGMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a furan ring, and a dichlorophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolopyrimidine Core: The synthesis begins with the preparation of the thiazolopyrimidine core through the reaction of appropriate starting materials such as 2-aminothiazole and ethyl acetoacetate under basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a condensation reaction with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide.

    Formation of the Final Compound: The final step involves the condensation of the intermediate with ethyl cyanoacetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of cellular receptors.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Ethyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:

    Thiazolopyrimidines: Compounds with a similar core structure but different substituents.

    Furan Derivatives: Compounds containing a furan ring with various functional groups.

    Dichlorophenyl Compounds: Compounds with a dichlorophenyl group and different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C27H20Cl2N2O4S

Molecular Weight

539.4 g/mol

IUPAC Name

ethyl (2E)-2-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H20Cl2N2O4S/c1-3-34-26(33)23-15(2)30-27-31(24(23)16-7-5-4-6-8-16)25(32)22(36-27)14-18-10-12-21(35-18)19-11-9-17(28)13-20(19)29/h4-14,24H,3H2,1-2H3/b22-14+

InChI Key

CWGLAXJMNQPRGV-HYARGMPZSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)S2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.